4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide
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Overview
Description
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C5H5Br2NO2S and a molecular weight of 302.9717 g/mol . This compound is known for its unique properties and is used in various scientific research areas, including organic synthesis, pharmaceutical development, and material science.
Mechanism of Action
Target of Action
This compound is a research chemical and more studies are needed to identify its specific targets and their roles .
Biochemical Pathways
As a research chemical, its effects on various biochemical pathways and their downstream effects are subjects of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a research chemical, it is used for pharmaceutical testing , and further studies are needed to understand its effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and presence of other chemicals can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. For example, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity by altering their conformation or blocking their active sites. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. Furthermore, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound can influence its activity and effectiveness in different cellular contexts .
Preparation Methods
The synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide typically involves the bromination of thiophene derivatives followed by amination and carboxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out under controlled temperatures to ensure the desired product formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is involved in the research and development of new drugs, particularly those targeting specific biological pathways.
Comparison with Similar Compounds
4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be compared with other similar compounds such as:
4-Amino-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Amino-5-iodothiophene-2-carboxylic acid: Contains an iodine atom, which can affect its chemical behavior and applications.
4-Amino-5-fluorothiophene-2-carboxylic acid: The presence of fluorine imparts unique electronic properties, making it suitable for different applications.
Properties
IUPAC Name |
4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMQVBTDAZMTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Br)C(=O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527619 |
Source
|
Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-35-4 |
Source
|
Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.